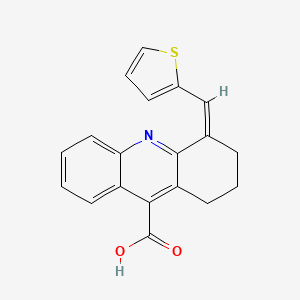

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their connection through the appropriate functional groups. The exact method would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and tetrahydroacridine rings would likely result in a rigid, planar structure for these parts of the molecule. The carboxylic acid group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the tetrahydroacridine group, and the carboxylic acid group. The thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The carboxylic acid group is acidic and can participate in reactions with bases or with other acid-reactive groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Corrosion Inhibition : A study by Daoud et al. (2014) in "Corrosion Science" discussed the synthesis of a compound similar to the specified chemical, which showed efficient corrosion inhibition properties on mild steel in acidic environments. This suggests potential applications in materials science and industrial corrosion prevention (Daoud et al., 2014).

Synthetic Utility in Organic Chemistry : Knight and Nott (1983) in "Journal of The Chemical Society-Perkin Transactions 1" explored the synthetic utility of dianions derived from thiophencarboxylic acids, which could be relevant to the chemistry of the specified compound. Their work highlights the versatility of thiophene-based compounds in organic synthesis (Knight & Nott, 1983).

Heterocyclic Synthesis : Mohareb et al. (2004) in "Heteroatom Chemistry" described the synthesis of various heterocyclic derivatives from benzo[b]thiophen-2-yl-hydrazonoesters, showcasing the reactivity and synthetic potential of thiophene-based compounds in creating complex molecular structures (Mohareb et al., 2004).

Organic Sensitizers for Solar Cells : In the field of renewable energy, Kim et al. (2006) in "Journal of the American Chemical Society" conducted a study on organic sensitizers comprising thiophene rings for solar cell applications. Their research demonstrates the application of thiophene compounds in improving solar cell efficiency (Kim et al., 2006).

Synthesis of Analgesic Compounds : Shipilovskikh et al. (2020) in "Russian Journal of General Chemistry" explored the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which were studied for their antinociceptive activity. This indicates potential pharmaceutical applications (Shipilovskikh et al., 2020).

Catalytic Chemical Synthesis : El Dine et al. (2015) in "The Journal of Organic Chemistry" developed a method for direct amide bond synthesis using a compound related to the specified chemical, demonstrating its use in catalytic synthesis and peptide construction (El Dine et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4Z)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOGZYVBNZBOQP-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)

![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)